4-(5-Methylisoxazole-3-carboxamido)benzoic acid
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Overview
Description
Benzoic acid, 4-[[(5-methyl-3-isoxazolyl)carbonyl]amino]- is a compound that features a benzoic acid moiety linked to a 5-methyl-3-isoxazolyl group via a carbonyl-amino linkage. This compound is part of the broader class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Benzoic acid, 4-[[(5-methyl-3-isoxazolyl)carbonyl]amino]- typically involves the following steps:
Chemical Reactions Analysis
Benzoic acid, 4-[[(5-methyl-3-isoxazolyl)carbonyl]amino]- undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety, leading to the formation of various substituted products
Common reagents used in these reactions include thionyl chloride for the formation of acid chlorides, and strong acids like HCl or H2SO4 for esterification reactions .
Scientific Research Applications
Benzoic acid, 4-[[(5-methyl-3-isoxazolyl)carbonyl]amino]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[(5-methyl-3-isoxazolyl)carbonyl]amino]- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzoic acid, 4-[[(5-methyl-3-isoxazolyl)carbonyl]amino]- can be compared with other similar compounds:
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid: This compound also features an isoxazole ring and is used in peptide synthesis.
Benzoic acid, 4-methyl-: This compound has a simpler structure with a methyl group attached to the benzoic acid moiety.
The uniqueness of Benzoic acid, 4-[[(5-methyl-3-isoxazolyl)carbonyl]amino]- lies in its specific carbonyl-amino linkage and the presence of the 5-methyl-3-isoxazolyl group, which imparts distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C12H10N2O4 |
---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
4-[(5-methyl-1,2-oxazole-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C12H10N2O4/c1-7-6-10(14-18-7)11(15)13-9-4-2-8(3-5-9)12(16)17/h2-6H,1H3,(H,13,15)(H,16,17) |
InChI Key |
LOPGZTFZOUEXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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